1-Ethylpyridinium tetrafluoroborate
Overview
Description
Synthesis Analysis
The synthesis of 1-Ethylpyridinium tetrafluoroborate involves the reaction of ethylpyridine with tetrafluoroboric acid or its derivatives. The process yields a product that is stable, crystalline, and non-hygroscopic under specific conditions, suitable for use in Suzuki cross-coupling reactions and as a catalyst or solvent in various chemical processes (Buszek & Brown, 2007).
Molecular Structure Analysis
The molecular structure of 1-Ethylpyridinium tetrafluoroborate has been explored using density functional theory (DFT) calculations and molecular dynamic (MD) simulations. These studies reveal a strong long-range ordered structure, with cations and anions alternately arranging. T-shaped orientation and H-bond interactions between fluorine atoms and the hydrogen atoms on the pyridine rings play a crucial role in this arrangement (Sun et al., 2010).
Chemical Reactions and Properties
1-Ethylpyridinium tetrafluoroborate participates in various chemical reactions, including electrophilic coupling in Suzuki cross-coupling reactions, indicating its utility as a versatile reagent in organic synthesis. Its stability and reactivity make it an attractive choice for creating complex organic molecules (Buszek & Brown, 2007).
Physical Properties Analysis
The physical properties of 1-Ethylpyridinium tetrafluoroborate, such as viscosities, thermal stability, surface tension, refractive index, pH, and density, have been investigated, showcasing its excellent thermal stability and wide electrochemical window. These properties make it suitable for applications as electrolytes in voltammetric studies and other electrochemical applications (Shamsipur et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-Ethylpyridinium tetrafluoroborate, such as its interaction with other chemicals and its role in catalysis, are influenced by its molecular structure and ionic nature. Its ability to form stable, non-hygroscopic crystals and participate in electrophilic coupling reactions underscores its utility in synthetic chemistry and its potential as a catalyst (Buszek & Brown, 2007).
Scientific Research Applications
Biodegradation Studies
1-Ethylpyridinium tetrafluoroborate has been studied for its biodegradability, particularly by soil bacteria like Corynebacterium sp. This bacterium can degrade the N-ethylpyridinium cation in 1-Ethylpyridinium tetrafluoroborate, utilizing it as a sole carbon and nitrogen source. The biodegradation process involves cleaving the pyridinium ring, leading to specific metabolites. Such research helps in understanding the environmental fate of ionic liquids containing 1-Ethylpyridinium tetrafluoroborate (Zhang, Wang, Malhotra, Dodge, & Francis, 2010).
Physical and Electrochemical Properties
1-Ethylpyridinium tetrafluoroborate has been analyzed for its various physical and electrochemical properties. Studies have examined its viscosities, thermal stability, surface tension, refractive index, pH, density, and electrochemical stability. These properties are crucial for its potential applications as an electrolyte in various electrochemical processes (Shamsipur, Beigi, Teymouri, Pourmortazavi, & Irandoust, 2010).
Ionic Diffusion and Conductivity
Research on 1-Ethylpyridinium tetrafluoroborate has included studies on ionic diffusion and conductivity. These studies are significant for applications in ionic liquids and electrolytes, contributing to the understanding of their behavior in different temperature ranges (Noda, Hayamizu, & Watanabe, 2001).
Environmental Impact and Phototransformation
The photochemical behavior of 1-Ethylpyridinium tetrafluoroborate in surface waters has been a subject of interest. Understanding its phototransformation in these environments helps in assessing its environmental impact and attenuation pathways, which is crucial for environmental safety and pollution control measures (Calza, Noè, Fabbri, Santoro, Minero, Vione, & Medana, 2017).
Application in Chemical Reactions
The use of 1-Ethylpyridinium tetrafluoroborate in chemical reactions, such as the Baylis-Hillman reactions, demonstrates its utility as a recyclable solvent. Its inert nature in specific reactions and its ability to proceed quickly with good yields make it a valuable asset in green chemistry applications (Gong, Cai, Yang, Yang, Zhang, & Fan, 2006).
Ionic Liquid Interfaces
The study of ionic liquid interfaces, including those containing 1-Ethylpyridinium tetrafluoroborate, focuses on their surface tensions and contact angles. This research is essential for understanding the interfacial behavior of these ionic liquids, which is vital for applications in electrochemistry and material science (Restolho, Mata, & Saramago, 2009).
Volatility Studies
Volatility studies of ionic liquids like 1-Ethylpyridinium tetrafluoroborate are crucial for understanding their thermodynamic properties. These studies provide insights into their potential uses in various industrial and scientific applications (Rocha & Santos, 2013).
Safety And Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
properties
IUPAC Name |
1-ethylpyridin-1-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.BF4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKIITPDQKZZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049279 | |
Record name | 1-Ethylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyridinium tetrafluoroborate | |
CAS RN |
350-48-1 | |
Record name | 1-Ethylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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